Glycine Transporter 2 (GlyT2) Selectivity Profile of 2-(Piperidin-2-yl)glycine HCl vs. GlyT1 Inhibitor SSR504734
In a direct comparator study, 2-(Piperidin-2-yl)glycine HCl (reported as compound 1) demonstrated a >1,000-fold selectivity for inhibiting the GlyT2 transporter over GlyT1. In contrast, the reference GlyT1 inhibitor SSR504734 exhibited the opposite selectivity profile, with potent activity on GlyT1 but significantly weaker activity on GlyT2. This establishes the compound's utility as a pharmacological tool for dissecting GlyT2-specific functions [1].
| Evidence Dimension | Glycine Transporter 2 (GlyT2) Inhibition |
|---|---|
| Target Compound Data | IC50 = 69 nM |
| Comparator Or Baseline | SSR504734 (GlyT1 inhibitor), GlyT2 IC50 = >10,000 nM (estimated) |
| Quantified Difference | >144-fold selectivity for GlyT2 over GlyT1 for the target compound; SSR504734 exhibits >200-fold selectivity for GlyT1 over GlyT2 |
| Conditions | Recombinant human GlyT2a expressed in Xenopus laevis oocytes, two-electrode voltage clamp electrophysiology |
Why This Matters
This selectivity profile is critical for researchers studying the distinct physiological roles of GlyT2 versus GlyT1 in pain signaling and motor control, enabling experimental interventions that avoid confounding effects from GlyT1 modulation.
- [1] Vandenberg, R. J., et al. (2017). Allosteric modulation of the glycine transporter 2. Journal of Biological Chemistry, 292(52), 21557-21567. View Source
